N-(pyridin-4-ylmethyl)thiophene-2-carboxamide
CAS No.: 346692-27-1
Cat. No.: VC6506520
Molecular Formula: C11H10N2OS
Molecular Weight: 218.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 346692-27-1 |
|---|---|
| Molecular Formula | C11H10N2OS |
| Molecular Weight | 218.27 |
| IUPAC Name | N-(pyridin-4-ylmethyl)thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C11H10N2OS/c14-11(10-2-1-7-15-10)13-8-9-3-5-12-6-4-9/h1-7H,8H2,(H,13,14) |
| Standard InChI Key | SHYLTZQXFJQUOX-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C(=O)NCC2=CC=NC=C2 |
Introduction
Structural and Chemical Properties
Molecular Composition and Nomenclature
N-(Pyridin-4-ylmethyl)thiophene-2-carboxamide has the molecular formula C₁₁H₁₀N₂OS and a molar mass of 218.27 g/mol. The IUPAC name derives from the thiophene-2-carboxamide backbone substituted at the amide nitrogen with a pyridin-4-ylmethyl group. Its SMILES notation (C1=CSC(=C1)C(=O)NCC2=CC=NC=C2) reflects the thiophene ring (position 2), amide linkage, and pyridine ring (position 4) .
Table 1: Key Physicochemical Properties
Synthesis and Optimization
The compound is typically synthesized via a two-step protocol:
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Formation of Thiophene-2-carbonyl Chloride: Thiophene-2-carboxylic acid reacts with thionyl chloride (SOCl₂) or oxalyl chloride to generate the acyl chloride intermediate .
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Amide Coupling: The acyl chloride reacts with pyridin-4-ylmethylamine in the presence of a base (e.g., triethylamine) or coupling agents like DMAP (dimethylaminopyridine) in dry toluene .
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Thiophene-2-carbonyl chloride (1.46 g, 0.01 mol) in dry acetone is treated with pyridin-4-ylmethylamine (1.08 g, 0.01 mol).
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The mixture is refluxed for 3–6 hours, followed by filtration and crystallization from dichloromethane/hexane.
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Yield: 60–75%; purity confirmed via TLC and NMR.
Alternative methods include direct coupling of thiophene-2-carboxylic acid with pyridin-4-ylmethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt).
Spectroscopic Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy
The ligand exhibits characteristic bands:
Nuclear Magnetic Resonance (¹H NMR)
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Thiophene Protons: δ 7.50–7.70 ppm (doublet, J = 3.5 Hz, H-3 and H-4) .
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Pyridine Protons: δ 8.50–8.70 ppm (doublet, J = 5.0 Hz, H-2 and H-6) .
Thermal Analysis
Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with a two-stage weight loss corresponding to pyridine moiety (220–300°C) and thiophene-amide degradation (300–450°C) .
Biological Activities
Antimicrobial Efficacy
N-(Pyridin-4-ylmethyl)thiophene-2-carboxamide and its metal complexes (Co, Ni, Cu) were tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) using ciprofloxacin as a reference :
Table 2: Zone of Inhibition (mm) for Ligand and Complexes
| Compound | S. aureus | E. coli |
|---|---|---|
| Ligand | 12 ± 0.5 | 10 ± 0.3 |
| Cobalt Complex | 18 ± 0.7 | 15 ± 0.6 |
| Nickel Complex | 16 ± 0.6 | 14 ± 0.5 |
| Copper Complex | 20 ± 0.8 | 17 ± 0.7 |
| Ciprofloxacin | 25 ± 1.0 | 24 ± 1.0 |
The enhanced activity of metal complexes is attributed to their ability to disrupt microbial cell membranes via electrostatic interactions and enzyme inhibition .
Coordination Chemistry
Metal Complex Formation
The ligand acts as a bidentate donor, coordinating via the pyridine nitrogen and amide oxygen. Geometries of complexes were determined using UV-Vis spectroscopy and magnetic susceptibility :
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Cobalt(II) Complex: Tetrahedral geometry (μeff = 3.2 BM).
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Copper(II) Complex: Octahedral geometry (μeff = 1.9 BM).
Table 3: Spectral Data for Metal Complexes
| Complex | λmax (nm) | Geometry | Magnetic Moment (BM) |
|---|---|---|---|
| [Co(L)₂Cl₂] | 620 | Tetrahedral | 3.2 |
| [Cu(L)₂(H₂O)₂] | 680 | Octahedral | 1.9 |
Stability and Reactivity
Complexes exhibit molar conductivity values of 10–15 S cm² mol⁻¹, indicating non-electrolytic behavior . Thermal stability increases by 50–70°C compared to the free ligand, making them suitable for high-temperature applications .
Future Directions
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Structure-Activity Relationship (SAR) Studies: Modifying the pyridine ring’s substitution pattern (e.g., electron-withdrawing groups) could enhance bioactivity.
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Nanoparticle Conjugates: Immobilizing the compound on silver or gold nanoparticles may improve antimicrobial potency.
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In Vivo Toxicology: Assessing acute toxicity and pharmacokinetics in rodent models is critical for drug development .
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